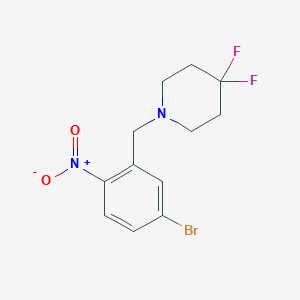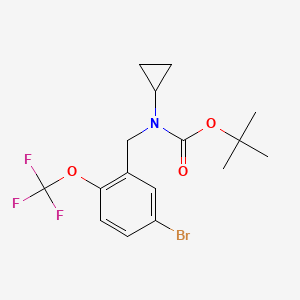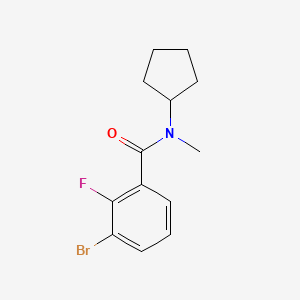
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of bromine, fluorine, and cyclopentyl groups attached to a benzamide core, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
The synthesis of 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide typically involves multiple steps, including amide condensation, bromination, and fluorination reactions. One common synthetic route starts with the condensation of 2-fluoro-3-nitrobenzoic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring. Finally, the nitro group is reduced to an amine, followed by methylation using methyl iodide to yield the target compound .
Análisis De Reacciones Químicas
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine.
Aplicaciones Científicas De Investigación
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The cyclopentyl and methyl groups contribute to the compound’s overall hydrophobicity, which can influence its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:
3-bromo-N-cyclopentyl-2-chloro-N-methylbenzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
3-bromo-N-cyclopentyl-2-fluoro-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group, which can influence its hydrophobicity and overall biological activity.
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzenesulfonamide:
Propiedades
IUPAC Name |
3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c1-16(9-5-2-3-6-9)13(17)10-7-4-8-11(14)12(10)15/h4,7-9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFGEPXXZWHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
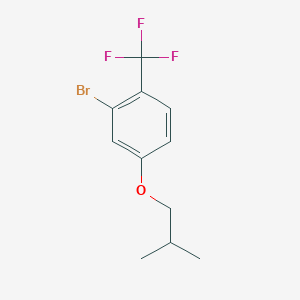
![2-(4-(5-(Benzo[B]thiophene-2-carboxamido)-3-(tert-butyl)-1H-pyrazol-1-YL)phenoxy)acetic acid](/img/structure/B8125609.png)
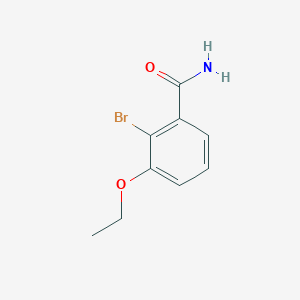
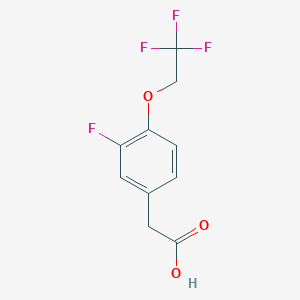
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8125627.png)
![[(3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-morpholin-4-ylmethanone](/img/structure/B8125631.png)
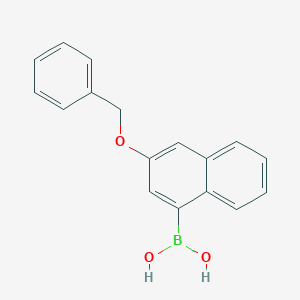
![[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8125639.png)
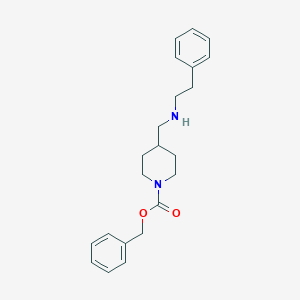
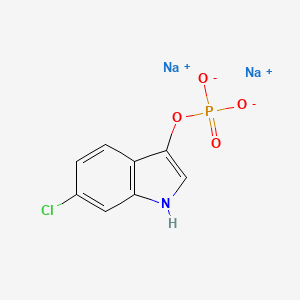
![[1-(4-Thiophen-2-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125678.png)
